molecular formula C21H17N3O7S B4302775 (3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE

(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B4302775
M. Wt: 455.4 g/mol
InChI Key: MUZSBQIMZMDCSL-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE is a complex organic compound with a unique structure that combines a furan ring, a sulfonyl group, and a dinitroindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, starting with the preparation of the furan and indoline precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonation of the indoline ring using reagents such as sulfonyl chlorides in the presence of a base.

    Condensation: The final step involves the condensation of the furan and indoline derivatives under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amino derivatives of the indoline ring.

    Substitution: Sulfonamide or sulfone derivatives.

Scientific Research Applications

(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes. The furan ring can also engage in π-π stacking interactions with aromatic residues in biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-chloro-2-furyl)methylene]-1,3-dihydro-2H-indol-2-one
  • 3-[(5-(3-nitrophenyl)-2-furyl)methylene]-1,3-dihydro-2H-indol-2-one
  • 2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one

Uniqueness

(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE is unique due to the presence of both the sulfonyl and dinitro groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(3Z)-3-[(5-methylfuran-2-yl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S/c1-13-3-7-18(8-4-13)32(29,30)22-12-15(9-17-6-5-14(2)31-17)21-19(22)10-16(23(25)26)11-20(21)24(27)28/h3-11H,12H2,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZSBQIMZMDCSL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(O3)C)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(O3)C)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 2
Reactant of Route 2
(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 3
(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 4
Reactant of Route 4
(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 5
(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE
Reactant of Route 6
(3Z)-1-(4-METHYLBENZENESULFONYL)-3-[(5-METHYLFURAN-2-YL)METHYLIDENE]-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE

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